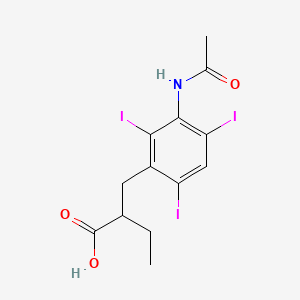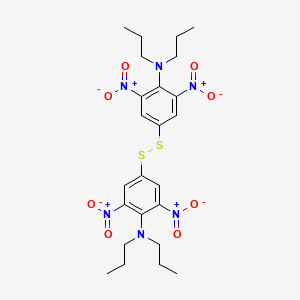
4,4'-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) is a chemical compound known for its unique structure and properties It belongs to the class of dinitroaniline compounds, which are characterized by the presence of nitro groups attached to an aniline ring
Métodos De Preparación
The synthesis of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) typically involves the reaction of 2,6-dinitroaniline with a disulfide compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) involves its interaction with molecular targets such as proteins and enzymes. The nitro groups and disulfide linkage play a crucial role in its reactivity. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) can be compared with other dinitroaniline compounds such as trifluralin, pendimethalin, and oryzalin. These compounds share similar structural features but differ in their specific functional groups and applications. For example:
Trifluralin: Widely used as a herbicide, it inhibits root development in plants.
Pendimethalin: Another herbicide, known for its pre-emergence weed control properties.
Oryzalin: Used in agriculture to control weeds in various crops.
The uniqueness of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) lies in its specific combination of nitro groups and disulfide linkage, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
41683-92-5 |
|---|---|
Fórmula molecular |
C24H32N6O8S2 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
4-[[4-(dipropylamino)-3,5-dinitrophenyl]disulfanyl]-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C24H32N6O8S2/c1-5-9-25(10-6-2)23-19(27(31)32)13-17(14-20(23)28(33)34)39-40-18-15-21(29(35)36)24(22(16-18)30(37)38)26(11-7-3)12-8-4/h13-16H,5-12H2,1-4H3 |
Clave InChI |
QZPVRZWSMXZPGC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=C(C(=C2)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




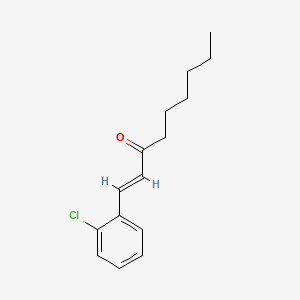
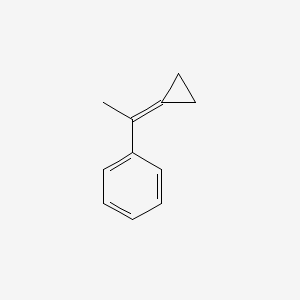
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)

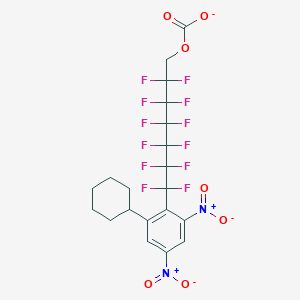

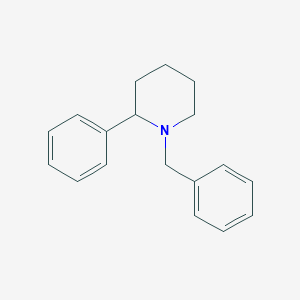
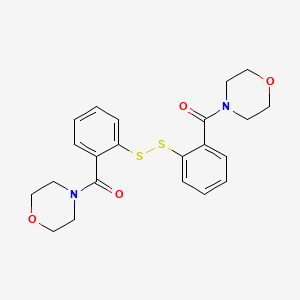
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
